molecular formula C23H22FN7O2 B2817233 1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923218-31-9

1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2817233
CAS No.: 923218-31-9
M. Wt: 447.474
InChI Key: ALXGZJJZTULFMJ-UHFFFAOYSA-N
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Description

This compound belongs to the triazinopurine-dione class, characterized by a fused triazine-purine scaffold. Its structure includes a 2-fluorophenylaminoethyl group at position 1, 7,9-dimethyl groups, and a phenyl substituent at position 3.

Properties

IUPAC Name

1-[2-(2-fluoroanilino)ethyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-28-20-19(21(32)29(2)23(28)33)30-14-18(15-8-4-3-5-9-15)27-31(22(30)26-20)13-12-25-17-11-7-6-10-16(17)24/h3-11,25H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXGZJJZTULFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCNC4=CC=CC=C4F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to four structurally related molecules from the evidence, focusing on substituent variations and their implications:

Compound Name Key Structural Differences Potential Functional Implications
Target Compound 2-fluorophenylaminoethyl, 7,9-dimethyl, 3-phenyl substituents Enhanced selectivity via fluorophenyl; improved stability via dimethyl groups .
3,7,9-Trimethyl-1-[2-(4-phenylpiperazinyl)ethyl] analogue () Piperazinyl ethyl group instead of fluorophenylaminoethyl; additional methyl at position 3 Piperazine may increase solubility; extra methyl could reduce steric accessibility at binding sites.
6-Amino-7-(4-phenoxyphenyl)-9-substituted purinones () Purinone core (vs. triazinopurine-dione); phenoxyphenyl and acryloyl/butenoyl substituents Purinones may target kinases (e.g., BTK); acryloyl groups suggest covalent binding mechanisms .
1,3,4,9-Tetramethyl analogue () Tetramethyl substitution; no phenyl/fluorophenyl groups Reduced steric bulk may lower target affinity; higher methylation could enhance metabolic resistance.
3-(4-Chlorophenyl)-1,7,9-trimethyl analogue () 4-chlorophenyl at position 3; lacks aminoethyl side chain Chlorophenyl’s strong electron-withdrawing effects may alter binding kinetics vs. fluorophenyl .

Key Observations

Core Structure Variations: The triazinopurine-dione scaffold (target compound) differs from purinones () in electronic distribution and hydrogen-bonding capacity, likely leading to divergent target profiles. Methylation patterns (e.g., 7,9-dimethyl vs. 3,7,9-trimethyl in ) influence steric hindrance and metabolic stability .

Substituent Effects: Fluorophenyl vs. Chlorophenyl: Fluorine’s smaller size and lower electron-withdrawing effect compared to chlorine may reduce off-target interactions while maintaining affinity . the piperazinyl ethyl group in .

Pharmacological Predictions: The phenoxyphenyl-acryloyl purinones () are explicitly designed for covalent inhibition, a mechanism absent in the target compound . Chlorophenyl-substituted analogues () may exhibit stronger receptor binding but poorer selectivity due to chlorine’s bulk and electronic effects .

Q & A

Q. What are the key synthetic pathways and critical reaction parameters for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Triazine ring methylation : Controlled methylation using iodomethane or dimethyl sulfate under alkaline conditions (e.g., KOH/EtOH) to introduce methyl groups at positions 7 and 9 .
  • Aminoethyl side-chain attachment : Coupling 2-((2-fluorophenyl)amino)ethylamine via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Purine-dione core formation : Cyclization via acid-catalyzed condensation (e.g., HCl/EtOH reflux) . Critical parameters : Temperature (60–100°C for cyclization), reaction time (8–24 hours), and solvent polarity (DMF or THF for amination) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 7 and 9, fluorophenyl moiety) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₄H₂₃FN₈O₂) and isotopic patterns .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the final cyclization step?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables: temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and solvent (DMF vs. DMSO). Use ANOVA to identify significant factors .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track cyclization progress and terminate reactions at optimal conversion .
  • Byproduct mitigation : Add scavengers (e.g., molecular sieves for water removal) or use flow chemistry to enhance mixing .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence bioactivity?

  • Structure-Activity Relationship (SAR) studies :
  • Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Compare binding affinity via surface plasmon resonance (SPR) against target enzymes (e.g., kinases) .
    • Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets; correlate ΔG values with experimental IC₅₀ .

Q. How can conflicting data on enzymatic inhibition mechanisms be resolved?

  • Mechanistic studies :
  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Isothermal titration calorimetry (ITC) : Measure binding stoichiometry and enthalpy changes to validate docking predictions .
    • Cross-validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

Methodological Frameworks

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

  • Process Analytical Technology (PAT) : Implement real-time pH, temperature, and pressure monitoring in batch reactors .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as particle size and crystallinity, linked to pharmacokinetic performance .

Q. How can AI/ML enhance predictive modeling of this compound’s physicochemical properties?

  • COMSOL Multiphysics integration : Simulate solvent effects on reaction kinetics using AI-optimized parameters .
  • Generative adversarial networks (GANs) : Propose novel derivatives with improved solubility (logP < 3) and bioavailability (Lipinski’s rule compliance) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Meta-analysis : Normalize data using Z-scores and assess variability sources (e.g., assay protocols, cell passage numbers) .
  • Standardized protocols : Adopt NIH/WHO guidelines for dose-response curves (e.g., 72-hour incubation, 10-dose gradients) .

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